Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl

Description

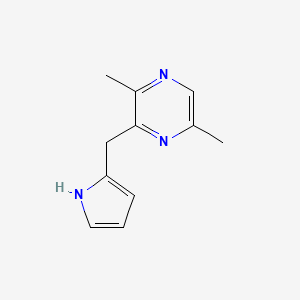

Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl, is a heterocyclic aromatic compound featuring a pyrazine core substituted with a pyrrole-derived methyl group at position 2 and methyl groups at positions 3 and 6. Pyrazines are widely recognized for their role in flavor and aroma chemistry, often formed via the Maillard reaction or Strecker degradation during thermal processing of foods .

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2,5-dimethyl-3-(1H-pyrrol-2-ylmethyl)pyrazine |

InChI |

InChI=1S/C11H13N3/c1-8-7-13-9(2)11(14-8)6-10-4-3-5-12-10/h3-5,7,12H,6H2,1-2H3 |

InChI Key |

GLPZVZHBMYAUNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)CC2=CC=CN2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biology, this compound is studied for its potential biological activities. It may interact with biological molecules and pathways, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique substitution pattern distinguishes it from common pyrazine derivatives:

- 2-Ethyl-3,6-Dimethyl Pyrazine : Features ethyl and methyl groups at positions 2, 3, and 6. This compound exhibits strong antifungal activity against plant pathogens like Phytophthora capsici, surpassing the efficacy of the fungicide metalaxyl .

- 2,5-Dimethyl Pyrazine : A ubiquitous flavor compound with a nutty, cocoa-like aroma, prevalent in roasted foods (e.g., coffee, peanuts) .

- 2,6-Dimethyl Pyrazine: Imparts sweet, coffee-like notes and is critical in dry-cured ham and baked products .

The pyrrylmethyl group in the target compound introduces a fused aromatic system (pyrrole + pyrazine), likely increasing molecular polarity and steric bulk. This could reduce volatility compared to alkyl-substituted pyrazines, impacting its aroma profile and bioavailability.

Aroma and Flavor Contributions

Pyrazines are key aroma-active compounds with low odor thresholds. Substituent positions critically influence sensory properties:

The pyrrole moiety in the target compound may contribute a more complex, earthy, or smoky odor, diverging from the nutty/roasted notes of simpler pyrazines.

Biological Activity

Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl (C11H13N3), is a compound that belongs to the pyrazine family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, antifungal, and potential therapeutic effects based on various research findings.

- Molecular Formula : C11H13N3

- Molecular Weight : 187.241 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. A study highlighted that certain alkylpyrazines, including those related to the structure of 2-(2-pyrrylmethyl)-3,6-dimethyl, have shown effectiveness against various bacterial strains. For instance:

- Bacterial Inhibition : The compound demonstrated bactericidal effects against Escherichia coli at concentrations as low as 0.6% after four hours of incubation. Higher concentrations further enhanced its efficacy .

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of pyrazines to disrupt bacterial cell membranes and inhibit metabolic processes .

Antifungal Activity

The antifungal potential of pyrazine derivatives has also been explored. Studies have shown that:

- Fungicidal Effects : Pyrazines can effectively inhibit the growth of fungal pathogens. For example, compounds similar to 2-(2-pyrrylmethyl)-3,6-dimethyl have been tested against Phaeomoniella chlamydospora, showing a significant reduction in mycelial growth by up to 67% at higher concentrations .

- Structure-Activity Relationship : The structural characteristics of pyrazines play a crucial role in their antifungal activity. Modifications in the molecular structure can lead to enhanced potency against specific fungal strains .

Study on Alkylpyrazines

A comprehensive study examined various alkylpyrazines for their antimicrobial and antifungal properties. Key findings include:

- Efficacy Against Bacteria and Fungi : The study outlined that compounds with specific alkyl substitutions exhibited superior antibacterial and antifungal activities compared to their unsubstituted counterparts .

- Table of Activity :

| Compound Name | Bacterial Strain | Concentration (%) | Effectiveness (%) |

|---|---|---|---|

| 2-(2-pyrrylmethyl)-3,6-dimethyl | E. coli | 0.6 | 50 |

| Alkylpyrazine A | Phaeomoniella | 0.3 | 55 |

| Alkylpyrazine B | Candida albicans | 1.0 | 70 |

Therapeutic Potential

Emerging research suggests that pyrazine derivatives may possess therapeutic benefits beyond their antimicrobial properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.